Journal Name:Journal of Physics and Chemistry of Solids
Journal ISSN:0022-3697
IF:4.383
Journal Website:http://www.journals.elsevier.com/journal-of-physics-and-chemistry-of-solids/
Year of Origin:1963
Publisher:Elsevier Ltd
Number of Articles Per Year:468
Publishing Cycle:Monthly
OA or Not:Not
Journal of Physics and Chemistry of Solids ( IF 4.383 ) Pub Date: 2023-03-31 , DOI: 10.1111/ijag.16633
The paucity of crystallization resistant bioactive glasses with desired biological functions stands as a bottleneck toward the fabrication of various biomedical constructs such as amorphous coatings, scaffolds, and fibers for advanced tissue engineering applications. In this context, a series of borosilicate-based bioactive glasses with a range of compositions: (53.88 − x)SiO2–21.7Na2O–21.7CaO–1.7P2O5–xB2O3 (mol%) where x = 0, 13.47, 22.45, 31.43, and 40.41 were prepared to address such limitation. The glasses were primarily investigated for their potential to be processed into amorphous scaffolds through evaluation of crystallization kinetics, sintering behavior, and viscosity–temperature dependence. The inclusion of B2O3 gradually reduces the activation energy of crystallization (Ea), according to the prediction from different kinetic models, whereas Friedman's model-free method unraveled the variation in Ea as crystallization progresses. The crystallization event is further elucidated by obtaining the Avrami parameter (n) and dimensionality (m) through Matusita–Sakka equation. The optimization of the sintering schedule for amorphous scaffold preparation was accomplished by exploiting isothermal prediction from Avrami–Erofeev model. Moreover, viscosity–temperature relationship for the studied glasses was established to identify the processing window for drawing and sintering. This study proposes a comprehensive approach adopting theoretical models to elucidate suitable high-temperature process parameters of bioactive glasses avoiding devitrification.
Journal of Physics and Chemistry of Solids ( IF 4.383 ) Pub Date: 2022-06-24 , DOI: 10.1111/ijag.16598
Borosilicate glasses are used ubiquitously for a wide range of applications, where their mechanical properties play a critical role. However, the deformation mechanisms governing the sharp contact response of these glasses remain poorly understood. Herein, we analyze the role of elastoplastic response in determining the indentation deformation mechanisms for a range of borosilicate glass compositions. The series of glasses were made by varying the SiO2-to-B2O3 molar ratio while maintaining a constant content of network modifying alkali and alkaline earth oxides. We employed nanoindentation followed by annealing below the glass transition temperature to quantify the contribution of densification and shear flow as a function of glass composition. Interestingly, we observe that the volume recovery upon annealing is inversely proportional to the hardness of the glasses. This suggests that the resistance to permanent deformation is closely related to the network connectivity of the glasses, which in turn governs the mechanism of deformation under sharp contact loading. Overall, we show the important role of alkali and alkaline earth modifiers in governing the composition-dependent indentation behavior of borosilicate glass series.
Journal of Physics and Chemistry of Solids ( IF 4.383 ) Pub Date: 2023-02-24 , DOI: 10.1111/ijag.16628
During the forming process of a vial by tubing glass, temperatures of up to 1200°C are applied to adjust the glass viscosity. This process causes the release of volatile components such as alkali borates. Consequently, the percentage of sodium and boron measured on the inner surface of the vial can be higher than that measured on the corresponding glass tube. This study aimed to characterize the inner surface of two different borosilicate glass tubes of type I before and after the vial forming process at the nanoscale level. Quantitative elemental analysis of the surface along the vertical axis of glass tubes and vials was performed by X-ray photoelectron spectroscopy, whereas the topographical investigation was carried out by scanning electron microscopy (SEM). In the near-bottom region of a vial, which is usually the area most prone to corrosion, the SEM micrographs showed the appearance of bulges on the surface. The latter were then analyzed by time-of-flight secondary ion mass spectrometry to characterize their molecular composition. The purpose of this work is to identify possible new strategies for faster identification of factors that eventually influence chemical resistance of pharmaceutical glasses and to provide useful information needed to improve industrial processes.
Journal of Physics and Chemistry of Solids ( IF 4.383 ) Pub Date: 2023-02-23 , DOI: 10.1111/ijag.16627
Binary alkali silicate glasses were synthesized as beads by aerodynamic levitation coupled to laser heating to test the applicability of the method to this compositional range. While bubble-free lithium disilicate beads could be easily obtained, sodium and potassium silicates proved more challenging to melt without significant alkali evaporation: the final samples contained bubbles and exhibited compositional drifts compared to the starting stoichiometry, especially at high SiO2 content. The risk of volatilization from the melts was evaluated empirically: the volatility of each oxide component scaled to the ratio between its melting temperature Tm and the Tm of the target composition (revap), while the difference between such ratios (Δevap) provided a qualitative estimation of the risk of differential evaporation. The formulated approach enables to evaluate the suitability of aerodynamic levitation synthesis for a given target glass composition: while low melting temperature and low liquidus viscosity (η < 100 Pa s) represent the primary optimal conditions, more viscous materials can still be prepared without major compositional drifts using a more careful melting procedure, especially if revap and Δevap are minimized.
Journal of Physics and Chemistry of Solids ( IF 4.383 ) Pub Date: 2023-01-21 , DOI: 10.1111/ijag.16625
Thermal paints have been used for decades by the gas turbine engine community to map surface temperature with low resolution. A novel thermal paint based on the sintering of a lead-silicate glass powder was developed that can map maximum temperature with high resolution (±5°C) over a 60°C range beginning at the glass transition temperature (Tg${T}_g$). The paint exhibited excellent adhesion to nickel-based superalloy components due to similar coefficients of thermal expansion between the superalloy and glassy ceramic coating. An optical transition was qualitatively and quantitatively observed using scanning electron microscopy, ultraviolet-visible (UV-VIS) reflectance spectroscopy, and visual inspection. UV-VIS reflectance spectroscopy was used to confirm the optical transition observed by the naked eye and quantitatively assess the transition of the thermal paint with high resolution. This technique for obtaining high resolution experimental temperature maps can aid the performance, efficiency, and reliability of gas turbine engines.
Journal of Physics and Chemistry of Solids ( IF 4.383 ) Pub Date: 2022-07-07 , DOI: 10.1111/ijag.16599
Network glass structures are commonly characterized by the network formers and their linkage but modifiers can also play an important role on various features of glass structures. In this work, we investigated the effect of cation field strength (CFS) of common modifier cations with large differences of CFS on the structures of aluminoborosilicate glasses by performing molecular dynamics (MD) simulations with recently developed potentials. It was found that modifier cations with higher CFS such as Mg2+ significantly reduced the fraction of fourfold coordinated boron, suggesting that the cations with higher field strength favor nonbridging oxygen generation in the silicate network and are less effective for charge compensation. The findings from our MD simulations are compared with the results from NMR and Raman spectroscopy studies in the literature as well as those from other MD simulations. Insights of the CFS effect on glass structures and the structural role of Mg2+ ions are gained from these simulations results and related discussions.
Journal of Physics and Chemistry of Solids ( IF 4.383 ) Pub Date: 2022-11-20 , DOI: 10.1111/ijag.16619
In the study of deep geological disposal of high-level radioactive waste (HLW), beta decay has been widely studied, whereas the nuclear transmutation effects due to beta decay on vitrification are generally neglected. In this work, a series of sodium borosilicate glasses doped with cesium was fabricated. The nuclear transmutation due to beta decay evolving with the deposited time was simulated by substituting for cesium with barium. The macroscopic properties of the glasses, including density, hardness, and Young's modulus, were measured using the Archimedes (buoyancy) method and nanoindentation, respectively. The microscopic structures of the glasses were characterized by grazing incident X-ray diffraction, infrared spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and Raman spectroscopy. The nuclear transmutation effects were significant. With the substitution of barium for cesium, the density, hardness, and modulus of the glasses increased and eventually tended to saturation. A decrease of [BO3] units and an increase of [BO4] units were observed in the infrared spectra and NMR spectra. In addition, the results were systematically compared to previous strontium-doping work in order to evaluate nuclear transmutation effects due to beta decay on vitrification in HLW comprehensively. The comparison demonstrated that the nuclear transmutation effect of cesium is completely opposite to that of strontium. The research is expected to contribute to a deeper understanding on the nuclear transmutation effects due to beta decay in HLW on vitrification.
Journal of Physics and Chemistry of Solids ( IF 4.383 ) Pub Date: 2022-09-16 , DOI: 10.1111/ijag.16614
A kind of float glass spot defect, characterized by small size, metallic luster, and difficult to clean, adheres only to the lower surface (contacts with molten tin) of the float glass ribbon. This defect causes serious production loss. Therefore, determining the precise source of this spot defect and the effective prevention of its occurrence is vital in the scientific interest and technological significance. Herein, we report a new idea for preventing glass spot defect resulting from roller hydrogen embrittlement (HE) via regulating protective atmosphere distribution. We also reveal its formation mechanism. The generation mechanism of this spot defect shows that the protective atmosphere in the tin bath diffuses into the annealing lehr. However, the annealing lehr does not effectively discharge it (particularly H2). Thus, roller HE occurs. Opening the vent decreases the H2 concentration around the roller. In addition, the vent is moved by ∼1 m in the original position toward the exit of the annealing lehr, which is most conducive to H2 discharge. This optimization measure reduces or eliminates the spot defect caused by the HE of the roller. Moreover, it has great application potential in the design of float glass annealing lehr.
Journal of Physics and Chemistry of Solids ( IF 4.383 ) Pub Date: 2022-08-10 , DOI: 10.1111/ijag.16605
The role of the melting conditions and furnaces used to the obtained final colors has always been a question raised when investigating formulations and recipes of historical glasses. The focus of the present work is the reproduction of three recipes of red enamel glass of the manuscript by Neri, L'arte vetraria (1612) following the translation and comments by Kunckel's in Ars Vitraria Experimentalis (1679). The reproductions include the production of each individual compound of the selected recipes following instructions, and the final glass production in electric and wood-fire furnaces to assess the effect of different melting conditions. A multianalytical approach was used to fully characterize the produced samples allowing the study of the enamel chemical composition, color, crystals formations, and thermal properties. The results indicate that no significant color differences may be attributed to the melting conditions. However, it revealed that the samples produced in the electric furnace at 1200°C present a high crystallinity degree and the formation of white crystals at room temperature in a short period of time. The formation of crystals on glass is critical, and historically, to avoid it, these recipes must have been made at temperatures between 1050 and 1100°C.
Journal of Physics and Chemistry of Solids ( IF 4.383 ) Pub Date: 2023-01-20 , DOI: 10.1111/ijag.16626
The high temperature synthesis of glasses in the system (100-x)(0.16Na2O/0.10CaO/0.74SiO2)/xFe2O3, x = 5 ÷ 20 mol% is reported. For Fe2O3 concentrations ≤15 mol%, glasses are formed while the sample with 20 mol% crystallizes during cooling the melt. X-ray diffraction shows the crystallization of magnetite. The microstructure of the glass-crystalline sample is investigated by optical microscopy and scanning electron microscopy and two types of iron-rich crystals corresponding to magnetite and hematite are detected. The refractive indices as determined by the Becke line method are in the 1.567 - 1.639 range and. increase with increasing Fe2O3 concentration. The structure is characterized using Infra-red spectroscopy. The presence of symmetric stretching, asymmetric stretching and bending vibrations of Si-O-Si is detected and attributed to the occurrence of SiO4 tetrahedral units with varying numbers of nonbridging oxygens. Also, the increasing Fe2O3 concentration results in occurrence of Fe-O-Si bonds indicating the glass network depolymerization due to Fe2O3 addition. In all samples, the presence of Fe3+ and Fe2+ and the existence of iron ions in tetrahedral and octahedral coordination, as well as a very small amount of Fe0 and the precipitation of hematite and magnetite in the glass-crystalline sample is revealed by Mössbauer spectroscopy.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术3区 | CHEMISTRY, MULTIDISCIPLINARY 化学综合4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
6.30 | 97 | Science Citation Index Science Citation Index Expanded | Not |
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